molecular formula C12H13N3O2 B14814047 3-Cyano-4-cyclopropoxy-N,N-dimethylpicolinamide

3-Cyano-4-cyclopropoxy-N,N-dimethylpicolinamide

Cat. No.: B14814047
M. Wt: 231.25 g/mol
InChI Key: KEXIQXOWSGEOFD-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-Cyano-4-cyclopropoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . For instance, the nitrile group can undergo hydrolysis to form carboxylic acids, while the cyclopropoxy group can be cleaved under acidic or basic conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-Cyano-4-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems . The cyclopropoxy group may influence the compound’s binding affinity and selectivity for certain enzymes or receptors . The dimethylpicolinamide moiety can interact with various proteins, potentially modulating their activity . Overall, the compound’s effects are mediated through its interactions with multiple molecular targets and pathways.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

3-cyano-4-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C12H13N3O2/c1-15(2)12(16)11-9(7-13)10(5-6-14-11)17-8-3-4-8/h5-6,8H,3-4H2,1-2H3

InChI Key

KEXIQXOWSGEOFD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC=CC(=C1C#N)OC2CC2

Origin of Product

United States

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